molecular formula C16H24N2O2 B14791436 2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide

2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide

Cat. No.: B14791436
M. Wt: 276.37 g/mol
InChI Key: USFZCHNDTXNAQB-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxybenzyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For instance, the methoxybenzyl group can be introduced using a Williamson ether synthesis, where a methoxybenzyl halide reacts with an appropriate nucleophile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to modify the cyclopropyl group or the amide functionality.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde, while reduction of the amide group can produce corresponding amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and cyclopropyl-containing molecules. Examples include:

  • (S)-2-Amino-N-cyclopropyl-3-methylbutanamide
  • (S)-2-Amino-N-(4-methoxybenzyl)-3-methylbutanamide

Uniqueness

What sets (S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)-3-methylbutanamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C16H24N2O2/c1-11(2)15(17)16(19)18(13-6-7-13)10-12-4-8-14(20-3)9-5-12/h4-5,8-9,11,13,15H,6-7,10,17H2,1-3H3

InChI Key

USFZCHNDTXNAQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N

Origin of Product

United States

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